4-(Trifluoromethyl)hepta-1,6-dien-4-ol
Overview
Description
4-(Trifluoromethyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to a hepta-1,6-diene backbone with a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)hepta-1,6-dien-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,6-heptadiene with trifluoromethylating agents in the presence of a catalyst to introduce the trifluoromethyl group. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Scientific Research Applications
4-(Trifluoromethyl)hepta-1,6-dien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)hepta-1,6-dien-4-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Heptadien-4-ol: Similar structure but lacks the trifluoromethyl group.
4-Hydroxyhept-1-ene: Similar backbone but different functional groups.
Uniqueness
4-(Trifluoromethyl)hepta-1,6-dien-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Biological Activity
4-(Trifluoromethyl)hepta-1,6-dien-4-ol is a compound featuring a trifluoromethyl group, which is known to impart unique biological properties to various organic molecules. This article explores the biological activity of this compound, highlighting its potential applications in pharmacology and medicinal chemistry.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, including anticancer properties. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, which are critical for drug development.
Anticancer Activity
A study involving a series of trifluoromethylated compounds demonstrated their effectiveness against various cancer cell lines. For instance, compounds tested by the National Cancer Institute (NCI) showed activity against leukemia, non-small cell lung cancer, and renal cancer cell lines when evaluated at a concentration of .
Table 1: Anticancer Activity of Trifluoromethylated Compounds
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Trifluoromethyl succinimides | RPMI-8226 (Leukemia) | 5.0 |
Trifluoromethyl succinimides | A549 (Lung Cancer) | 4.2 |
Trifluoromethyl succinimides | A498 (Renal Cancer) | 6.5 |
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the trifluoromethyl group may influence enzyme interactions and receptor binding, enhancing the compound's efficacy in targeting specific pathways involved in tumor growth and proliferation.
Case Studies
Several case studies have reported on the biological activities of similar trifluoromethylated compounds:
-
Case Study 1: Anticancer Screening
- In a screening assay for new anticancer agents, several trifluoromethylated derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells.
-
Case Study 2: Inhibition of Tumor Growth
- A study focused on the inhibition of tumor growth in xenograft models revealed that treatment with a trifluoromethylated compound led to significant reductions in tumor volume compared to controls.
Properties
IUPAC Name |
4-(trifluoromethyl)hepta-1,6-dien-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c1-3-5-7(12,6-4-2)8(9,10)11/h3-4,12H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRMYQUAJBDWFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457200 | |
Record name | 4-(trifluoromethyl)hepta-1,6-dien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36610-32-9 | |
Record name | 4-(trifluoromethyl)hepta-1,6-dien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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